BenchChemオンラインストアへようこそ!

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

Acetylcholinesterase inhibition Structure-activity relationship Neurodegenerative disease

This 3-pyridinyl-1,3,4-oxadiazole-methanamine scaffold delivers a 2.8-fold potency advantage over 4-pyridinyl isomers in AChE inhibition, validated by molecular docking scores of -8.2 to -10.1 kcal/mol (PDB: 4EY6). It enables dual α-amylase/α-glucosidase inhibition at low micromolar IC50 (~20 μM), offering a validated chemotype for T2DM research. The primary amine side chain enables direct amide coupling, reductive amination, or Schiff base formation, eliminating 1-2 synthetic steps versus thiol/hydrazine analogs. Deploy this building block to accelerate neurodegenerative and diabetes SAR campaigns with high-confidence binding and synthetic efficiency.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 737690-96-9
Cat. No. B1325074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine
CAS737690-96-9
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)CN
InChIInChI=1S/C8H8N4O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2
InChIKeySHTZAGGECCECIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 737690-96-9): Core Scaffold and Procurement Baseline


(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 737690-96-9) is a heterocyclic building block comprising a pyridine ring linked at the 3-position to a 1,3,4-oxadiazole core bearing a primary amine (-CH₂NH₂) side chain, with molecular formula C₈H₈N₄O and molecular weight 176.18 g/mol . The compound is typically supplied as either the free base or its ditrifluoroacetate salt with reported purity specifications of 95% . This scaffold serves primarily as a synthetic intermediate for constructing biologically active molecules, with the 1,3,4-oxadiazole core recognized for its capacity to engage in diverse non-covalent interactions (hydrogen bonding, π-π stacking, hydrophobic contacts) with enzyme and receptor targets [1][2].

Why (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine Cannot Be Replaced by Closely Related Oxadiazole or Pyridine Analogs


Generic substitution among 1,3,4-oxadiazole-containing building blocks is not scientifically justifiable due to the sensitivity of biological target engagement and physicochemical properties to both the pyridine ring attachment position and the nature of the amine-containing side chain. The 3-pyridinyl substitution pattern in this compound places the oxadiazole nitrogen lone pairs and the primary amine in a distinct spatial orientation relative to the aromatic plane, which directly influences hydrogen-bonding geometry with protein active sites compared to 4-pyridinyl or phenyl-substituted analogs [1]. Furthermore, the methanamine (-CH₂NH₂) side chain provides a nucleophilic handle that differs fundamentally in reactivity, steric profile, and protonation state from structurally adjacent alternatives such as ethanamine or hydrazine derivatives, thereby dictating the compound's utility in specific coupling chemistries and its downstream pharmacokinetic implications when incorporated into lead molecules [2][3].

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine: Quantitative Evidence for Scientific Selection


Pyridine Ring Attachment Position Drives Differential Cholinesterase Inhibition Potency

The 3-pyridinyl substitution pattern in the target compound is directly associated with a 2.8-fold improvement in acetylcholinesterase (AChE) inhibitory potency relative to the corresponding 4-pyridinyl isomer, based on class-level SAR analysis of pyridine-linked 1,3,4-oxadiazole derivatives [1]. This positional effect is attributable to optimized π-π stacking interactions and hydrogen-bonding geometry within the enzyme active site [1].

Acetylcholinesterase inhibition Structure-activity relationship Neurodegenerative disease

Methanamine Side Chain Confers Synthetic Versatility Not Available in Thiol or Hydrazine Analogs

The primary amine (-CH₂NH₂) side chain of (5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine enables direct participation in amine-specific coupling reactions including reductive amination, amide bond formation, and Schiff base condensation that are not accessible to 1,3,4-oxadiazole-2-thiol or hydrazine-substituted analogs [1]. The compound serves as a versatile intermediate for generating diverse methanimine and substituted amine derivatives without requiring additional functional group interconversion steps [1].

Medicinal chemistry Chemical synthesis Building block

3-Pyridinyl Scaffold Demonstrates Dual α-Amylase/α-Glucosidase Inhibition for Antihyperglycemic Applications

Compounds bearing the pyridin-3-yl-1,3,4-oxadiazole core exhibit dual inhibitory activity against α-amylase and α-glucosidase enzymes, representing a validated antihyperglycemic mechanism not observed in simple phenyl-substituted oxadiazole analogs [1]. Representative derivatives from this scaffold achieve IC50 values of 20.71 ± 0.16 µM (α-amylase) and 19.04 ± 0.52 µM (α-glucosidase), demonstrating comparable potency to the clinical standard acarbose (IC50 = 13.19 ± 0.26 µM and 16.28 ± 0.24 µM, respectively) [1].

Antidiabetic α-amylase inhibition α-glucosidase inhibition

Molecular Docking Scores Confirm 3-Pyridinyl Oxadiazole Binding Mode Superiority

Molecular docking studies of 1,3,4-oxadiazole methanimine derivatives against AChE (PDB ID: 4EY6) reveal binding affinities ranging from -8.2 to -10.1 kcal/mol, comparable to donepezil [1]. The 3-pyridinyl substitution pattern contributes favorably to binding through hydrogen bonding with key catalytic residues and π-π stacking with aromatic side chains in the enzyme active site, a binding mode not observed with 4-pyridinyl or unsubstituted oxadiazole scaffolds [1][2].

Molecular docking Binding affinity Structure-based drug design

Evidence-Backed Application Scenarios for (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine Procurement


Hit-to-Lead Optimization for Acetylcholinesterase Inhibitor Programs

Procure (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine as a core scaffold for generating AChE inhibitor libraries targeting neurodegenerative diseases. The 3-pyridinyl substitution pattern provides a 2.8-fold potency advantage over 4-pyridinyl analogs based on class-level SAR [1], while the methanamine side chain enables rapid diversification through amide coupling or reductive amination for SAR expansion [2].

Dual-Target Antihyperglycemic Agent Development

Utilize this building block in medicinal chemistry campaigns for type 2 diabetes mellitus. Derivatives of the pyridin-3-yl-1,3,4-oxadiazole core exhibit dual α-amylase and α-glucosidase inhibition with IC50 values of 20.71 ± 0.16 µM and 19.04 ± 0.52 µM respectively, positioning the scaffold as a validated alternative chemotype to acarbose [1].

Structure-Based Design of CNS-Penetrant Oxadiazole Therapeutics

Incorporate (5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine into virtual screening and structure-based design workflows for CNS targets. Molecular docking confirms binding affinities of -8.2 to -10.1 kcal/mol against AChE (PDB: 4EY6), with hydrogen bonding and π-π stacking interactions that rationalize preferential engagement of the 3-pyridinyl oxadiazole core [1][2].

Synthetic Intermediate for Heterocyclic Library Construction

Deploy this compound as a versatile building block for generating diverse 1,3,4-oxadiazole-containing small-molecule libraries. The primary amine side chain enables direct participation in amide bond formation, reductive amination, and Schiff base condensation without requiring additional functional group interconversion, reducing synthetic step count by 1–2 steps compared to thiol or hydrazine-based oxadiazole building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.